5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one
CAS No.: 105316-99-2
Cat. No.: VC2001343
Molecular Formula: C11H9N3OS
Molecular Weight: 231.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105316-99-2 |
|---|---|
| Molecular Formula | C11H9N3OS |
| Molecular Weight | 231.28 g/mol |
| IUPAC Name | 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C11H9N3OS/c12-11-14-9(5-16-11)6-1-2-8-7(3-6)4-10(15)13-8/h1-3,5H,4H2,(H2,12,14)(H,13,15) |
| Standard InChI Key | YRPIIMJICPLJAO-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O |
| Canonical SMILES | C1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O |
Introduction
5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a molecular formula of C11H9N3OS and a molecular weight of 231.27 g/mol . It is classified under the CAS number 105316-99-2 and is known by several synonyms, including 5-(2-amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one and 5-(2-aminthiazol-4-yl)indolin-2-one .
Synthesis and Preparation
While specific synthesis methods for 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from readily available precursors. For instance, related indole derivatives can be synthesized using Eschenmoser coupling reactions or rearrangements involving thiazole intermediates .
Safety and Handling
As with many chemical compounds, handling 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one requires caution. It is intended for professional use in research or industrial settings and should not be used in medical or consumer applications . Storage should be at room temperature, and it is not returnable once purchased .
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